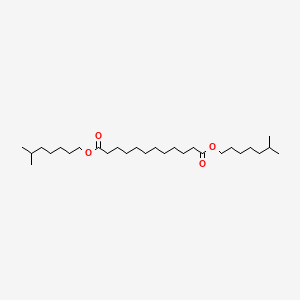

Dodecanedioic acid, diisooctyl ester

説明

Dodecanedioic acid, diisooctyl ester (C28H52O4) is a branched-chain diester synthesized via esterification of dodecanedioic acid (a 12-carbon dicarboxylic acid) with iso-octyl alcohol. It is widely used as a lubricant, plasticizer, and biodegradable material due to its low volatility, high flash point, and thermal stability . Its synthesis is optimized using a solid superacid catalyst (SO4<sup>2−</sup>/ZrO2), achieving a yield of 98.4% under conditions of 130°C, 4:1 alcohol-to-acid molar ratio, and 5-hour reaction time . Notably, it exhibits biocompatibility and shape-memory behavior, making it suitable for medical applications like tissue engineering scaffolds .

特性

CAS番号 |

85392-86-5 |

|---|---|

分子式 |

C28H54O4 |

分子量 |

454.7 g/mol |

IUPAC名 |

bis(6-methylheptyl) dodecanedioate |

InChI |

InChI=1S/C28H54O4/c1-25(2)19-13-11-17-23-31-27(29)21-15-9-7-5-6-8-10-16-22-28(30)32-24-18-12-14-20-26(3)4/h25-26H,5-24H2,1-4H3 |

InChIキー |

SKVONPNVOSXTBD-UHFFFAOYSA-N |

SMILES |

CC(C)CCCCCOC(=O)CCCCCCCCCCC(=O)OCCCCCC(C)C |

正規SMILES |

CC(C)CCCCCOC(=O)CCCCCCCCCCC(=O)OCCCCCC(C)C |

他のCAS番号 |

85392-86-5 |

製品の起源 |

United States |

科学的研究の応用

Biolubricants

Overview

Dodecanedioic acid esters, including diisooctyl ester, are being investigated as potential biolubricants. Biolubricants are environmentally friendly alternatives to conventional lubricants, often derived from renewable resources.

Research Findings

A study synthesized various esters from dodecanedioic acid using different long-chain and branched alcohols. The lubricity properties were evaluated based on pour point, flash point, viscosity index, and oxidation stability. The results indicated that esters with branched structures exhibited significantly improved low-temperature performance and oxidative stability compared to their linear counterparts . For instance, di-2-ethylbutyl dodecanedioate demonstrated excellent pour point properties at −55 °C, making it suitable for low-temperature applications .

Table 1: Lubricity Properties of Dodecanedioic Acid Esters

| Ester Type | Pour Point (°C) | Flash Point (°C) | Viscosity Index |

|---|---|---|---|

| Di-2-ethylbutyl dodecanedioate | -55 | 210 | High |

| Dihexyl dodecanedioate | 10 | 200 | Moderate |

| Dioctyl dodecanedioate | 20 | 205 | Moderate |

Plasticizers

Overview

Dodecanedioic acid esters serve as effective plasticizers in polymer formulations. Plasticizers enhance the flexibility and workability of polymers by reducing their glass transition temperature.

Case Studies

Recent patents have highlighted the use of dodecanedioic acid esters as sustainable alternatives to traditional phthalate-based plasticizers. For example, a study focused on polymeric plasticizer compositions demonstrated that these esters could provide comparable performance while being less harmful to human health and the environment .

Table 2: Comparison of Plasticizer Performance

| Plasticizer Type | Flexibility Improvement (%) | Environmental Impact |

|---|---|---|

| Diisooctyl phthalate (DOP) | High | Moderate |

| Dodecanedioic acid diester | Moderate | Low |

Pharmaceutical Applications

Overview

Dodecanedioic acid diesters have been explored for their potential in pharmaceutical formulations, particularly as skin penetration enhancers.

Research Insights

Studies have indicated that these diesters can enhance the skin penetration of active pharmaceutical ingredients (APIs). For instance, formulations containing dodecanedioic acid esters have shown improved delivery of drugs like methyl nicotinate, which is beneficial for transdermal therapies .

類似化合物との比較

Comparison with Structurally Similar Compounds

Comparison Based on Acid Component

Diisooctyl Phthalate (DIOP; 1,2-Benzenedicarboxylic Acid, Diisooctyl Ester)

- Structure : Derived from phthalic acid (aromatic dicarboxylic acid) and iso-octyl alcohol.

- Molecular Weight : 390.56 g/mol .

- Properties: Acts as a plasticizer but is less thermally stable than aliphatic diesters. Exhibits antimicrobial and antifungal activity in plant extracts .

Dibutyl Sebacate (Decanedioic Acid, Dibutyl Ester)

- Structure: Derived from sebacic acid (10-carbon dicarboxylic acid) and butanol.

- Applications : Used as a plasticizer and lubricant additive.

- Environmental Profile : The U.S. EPA classifies sebacate esters as low-priority substances due to favorable biodegradability, similar to dodecanedioic acid esters .

Diethyl Dodecanedioate

Comparison Based on Alcohol Component

Dodecanedioic Acid, Diethyl Ester vs. Diisooctyl Ester

Effect of Alcohol Branching

- Branched Alcohols (e.g., iso-octyl) : Enhance low-temperature fluidity (pour point: -30°C) and oxidative stability due to reduced crystallization .

- Linear Alcohols (e.g., octanol): Result in poor pour points (>0°C), limiting use in cold environments .

Lubricants

Data Tables

Table 1: Physical and Chemical Properties of Selected Esters

| Compound | Molecular Weight (g/mol) | Pour Point (°C) | Viscosity Index | Key Applications |

|---|---|---|---|---|

| This compound | ~468 | -30 | 180 | Lubricants, medical |

| Diisooctyl phthalate (DIOP) | 390.56 | Not reported | 120 | Plasticizers |

| Diethyl dodecanedioate | 286.41 | >0 | 150 | Cosmetics, solvents |

| Dibutyl sebacate | 314.45 | -50 | 160 | Plastics, lubricants |

準備方法

Acid-Catalyzed Esterification with Dean-Stark Distillation

This is the most commonly used method for synthesizing dodecanedioic acid esters, including diisooctyl ester. The process involves:

- Reacting dodecanedioic acid with isooctyl alcohol in a molar ratio of approximately 1:2.

- Using toluene as a solvent and concentrated sulfuric acid (about 2% weight of the acid) as a catalyst.

- The reaction mixture is heated to 120–130 °C under stirring in a three-necked round-bottom flask equipped with a Dean-Stark apparatus to continuously remove water formed during esterification.

- The reaction typically proceeds for about 4 hours until no more water is distilled off, indicating completion.

This method ensures high conversion by shifting the equilibrium toward ester formation through continuous removal of water.

Reflux Condenser Method with Molecular Sieve

An alternative approach, especially for alcohols with lower boiling points, involves:

- Mixing dodecanedioic acid and isooctyl alcohol (molar ratio 1:2) in a flask equipped with a reflux condenser.

- Heating the mixture to a lower temperature (~70 °C).

- Adding sulfuric acid catalyst (2% by weight) and molecular sieves (50% by weight of the acid) to adsorb water formed.

- The reaction proceeds for about 1 hour under controlled temperature, after which the molecular sieves and catalyst are removed.

This method is suitable when high temperatures cause alcohol evaporation and is effective in producing esters with good yields.

Solid Superacid Catalysis

A more recent approach uses solid superacid catalysts such as sulfate-doped zirconia-titania (SO4^2-/ZrO2-TiO2):

- Dodecanedioic acid and isooctyl alcohol are reacted in the presence of this solid acid catalyst.

- The reaction conditions typically involve heating to moderate temperatures.

- This method produces a crude ester product with acid values ranging from 2 to 60 mg KOH/g and ester content of 65–85% before purification.

This heterogeneous catalysis offers advantages in catalyst recovery and reduced corrosion compared to liquid acid catalysts.

Purification Techniques

After esterification, the crude diisooctyl dodecanedioate requires purification to remove unreacted acid, catalyst residues, excess alcohol, and by-products.

Washing and Neutralization

- The crude ester is dissolved in an organic solvent such as diethyl ether or ethanol.

- It is washed multiple times with saturated sodium bicarbonate or sodium carbonate solutions to neutralize residual sulfuric acid and remove unreacted dodecanedioic acid.

- Saturated sodium chloride solution is added to prevent emulsion formation during washing.

- The organic layer is dried over anhydrous sodium sulfate and filtered.

Vacuum Distillation

- The washed ester is subjected to vacuum distillation at reduced pressures (e.g., 0.01–0.1 MPa) and temperatures ranging from 120 to 160 °C.

- This step removes excess isooctyl alcohol, residual solvents, and light components.

- Vacuum distillation improves purity, reduces acid value (e.g., from 14.82 to 0.27 mg KOH/g), and increases ester content above 97%.

Activated Clay Treatment and Filtration

Column Chromatography (Optional)

- For analytical or high-purity applications, the ester may be passed through a silica gel column to remove residual decomposition products and sulfur compounds.

Summary of Typical Reaction and Purification Conditions

| Step | Conditions/Parameters | Purpose/Outcome |

|---|---|---|

| Esterification | DA:isooctyl alcohol molar ratio 1:2 | Stoichiometric excess of alcohol for complete esterification |

| Catalyst | Concentrated H2SO4 (2 wt% of DA) or solid superacid | Acid catalysis for ester bond formation |

| Solvent | Toluene (40–50 mL per batch) | Medium for reaction and azeotropic removal of water |

| Temperature | 120–130 °C (Dean-Stark) or 70 °C (reflux method) | Optimal for esterification without alcohol loss |

| Reaction time | 4 hours (Dean-Stark), 1 hour (reflux with molecular sieve) | Sufficient for completion of esterification |

| Water removal | Continuous distillation (Dean-Stark) or molecular sieve adsorption | Drives equilibrium to ester formation |

| Washing | Saturated NaHCO3 or Na2CO3 solution, saturated NaCl | Neutralizes acid catalyst and removes unreacted acid |

| Drying | Anhydrous Na2SO4 | Removes residual water |

| Vacuum distillation | 0.01–0.1 MPa, 120–160 °C | Removes excess alcohol and solvents, improves purity |

| Activated clay treatment | 90–100 °C, 60 min stirring | Removes color and impurities |

| Final purity | Acid value < 0.3 mg KOH/g, ester content > 97% | High-quality diisooctyl dodecanedioate |

Research Findings and Yields

- Yields of diesters vary depending on alcohol structure and reaction conditions, but diisooctyl dodecanedioate typically achieves yields above 95% after purification.

- Ester characterization by FTIR and NMR confirms the absence of free acid and hydroxyl groups, indicating complete esterification.

- The purified ester exhibits excellent physical properties such as high viscosity index (~170), low pour point (-35 to -56 °C), and high flash point (~250 °C), suitable for lubricant applications.

- Solid acid catalysis methods offer environmentally friendlier alternatives with comparable yields and easier catalyst recovery.

Additional Notes from Patent Literature

- Vacuum distillation under reduced pressure is critical for removing residual alcohol odor and light components, producing colorless, transparent esters with good fluidity.

- Use of activated clay and washing steps ensures removal of sulfuric acid residues and color bodies, enhancing product stability and appearance.

- The reaction can be scaled and controlled by adjusting catalyst amount, temperature, and reaction time to optimize yield and purity.

Q & A

Q. What are the established laboratory methods for synthesizing and characterizing Dodecanedioic acid, diisooctyl ester?

- Methodological Answer : Synthesis typically involves esterification of dodecanedioic acid with isooctanol under acidic catalysis (e.g., sulfuric acid). Purification is achieved via vacuum distillation or column chromatography. Characterization requires spectroscopic techniques:

Q. How can researchers accurately quantify this compound in biological or environmental samples?

- Methodological Answer : Use GC-MS with splitless injection and a non-polar capillary column (e.g., DB-5MS) for separation. Employ internal standards (e.g., deuterated analogs) to correct matrix effects. For lipid-rich matrices, perform liquid-liquid extraction with hexane:ethyl acetate (3:1), followed by derivatization if necessary. Calibration curves should span 0.1–100 µg/mL, with detection limits validated via signal-to-noise ratios ≥3 .

Advanced Research Questions

Q. What experimental designs are optimal for evaluating the plasticizing efficiency of this compound in polymer matrices?

- Methodological Answer :

- Thermal Analysis : Measure glass transition temperature (Tg) reduction using DSC (heating rate 10°C/min under N₂). Compare with unplasticized polymers.

- Mechanical Testing : Assess tensile strength and elongation-at-break via ASTM D637.

- Compatibilization Studies : Use FTIR-ATR to detect hydrogen bonding between ester groups and polymer chains (e.g., shifts in C=O peaks).

- Reference data from structurally similar esters (e.g., diisooctyl adipate) to contextualize results .

Q. How should researchers reconcile conflicting toxicological data for this compound across in vitro and in vivo models?

- Methodological Answer :

- Dose-Response Analysis : Compare NOAEL/LOAEL values across studies, adjusting for metabolic differences (e.g., esterase activity in vitro vs. hepatic metabolism in vivo).

- Endpoint Harmonization : Standardize assays (e.g., OECD 429 for skin sensitization) to reduce variability.

- Metabolite Profiling : Use LC-MS/MS to identify hydrolysis products (e.g., dodecanedioic acid) that may contribute to toxicity .

Q. What mechanistic approaches are required to elucidate environmental degradation pathways of this compound?

- Methodological Answer :

- Hydrolysis Studies : Incubate the ester in buffered solutions (pH 4–9) at 25–60°C. Monitor degradation via HPLC-UV (λ = 210 nm).

- Photolysis Experiments : Expose to UV light (λ = 254 nm) and analyze intermediates using HRMS .

- Microbial Degradation : Use soil slurry reactors with ¹³C-labeled ester to track mineralization via isotope ratio MS .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible material studies?

- Methodological Answer :

- Process Control : Monitor reaction completion in real-time using in-line FTIR (disappearance of –COOH peaks at ~1700 cm⁻¹).

- Purification Validation : Implement HPLC-ELSD to ensure residual alcohol/acid levels are <0.5%.

- Storage Protocols : Store under argon at –20°C to prevent oxidation, with periodic purity checks via GC-FID .

Data Analysis and Contradiction Resolution

Q. How can researchers resolve discrepancies in reported thermal stability values for this compound?

- Methodological Answer :

- Standardized TGA : Conduct thermogravimetric analysis at 10°C/min under N₂. Compare onset decomposition temperatures (Td) across studies, ensuring consistent sample preparation (e.g., moisture content <0.1%).

- Kinetic Modeling : Apply Flynn-Wall-Ozawa method to calculate activation energy (Ea) for decomposition. Cross-validate with DSC data (e.g., melt crystallization peaks) .

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound in cell-based assays?

- Methodological Answer :

- Nonlinear Regression : Fit data to a four-parameter logistic model (IC₅₀/EC₅₀) using software like GraphPad Prism.

- ANOVA with Post Hoc Tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons).

- Outlier Detection : Use Grubbs’ test (α = 0.05) to exclude aberrant replicates .

Tables for Key Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Molecular Weight | MS | 370.57 g/mol | |

| Boiling Point | GC-MS | 448 K (estimated) | |

| LogP (Octanol-Water) | HPLC | ~8.2 (predicted) | |

| Thermal Decomposition (Td) | TGA | 280–300°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。